molecular formula C27H24F2N2O3S B2651716 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892761-13-6

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2651716
CAS No.: 892761-13-6
M. Wt: 494.56
InChI Key: OQSLOUQRVIUDDE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, fluorine atoms, and a piperidinyl group

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine.

    Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-6-chloro-1-[(4-chlorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
  • 3-(Benzenesulfonyl)-6-bromo-1-[(4-bromophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound for drug development.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O3S/c28-20-11-9-19(10-12-20)17-31-18-26(35(33,34)21-7-3-1-4-8-21)27(32)22-15-23(29)25(16-24(22)31)30-13-5-2-6-14-30/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSLOUQRVIUDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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